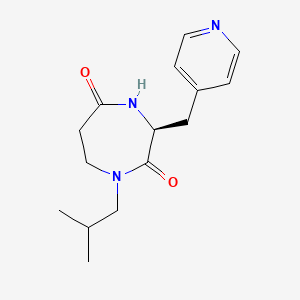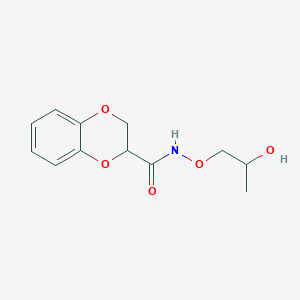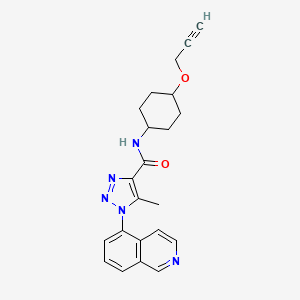
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide involves the inhibition of different enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 4, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been shown to have different biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide. One of the directions is the development of more potent and selective analogs of this compound for different applications. Another direction is the evaluation of the potential use of this compound in combination with other drugs for cancer treatment or neurodegenerative diseases. Additionally, the potential use of this compound in other fields such as infectious diseases and autoimmune diseases needs to be explored.
Métodos De Síntesis
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 1-isoquinolinecarboxylic acid with 4-prop-2-yn-1-ylcyclohexan-1-ol to form the corresponding ester. The ester is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the desired compound.
Aplicaciones Científicas De Investigación
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been studied for its potential use in various fields such as cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-13-29-18-9-7-17(8-10-18)24-22(28)21-15(2)27(26-25-21)20-6-4-5-16-14-23-12-11-19(16)20/h1,4-6,11-12,14,17-18H,7-10,13H2,2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODXYNKNKICKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)NC4CCC(CC4)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)


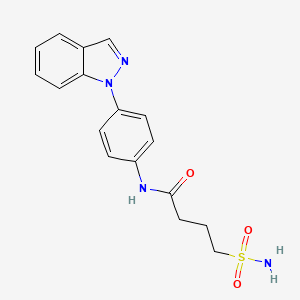
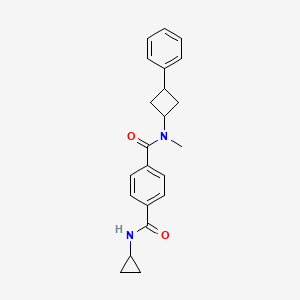
![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
